2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole
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Overview
Description
2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of both methylsulfonyl and phenylsulfonyl groups attached to a pyrrole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with methylsulfonyl chloride and phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrrole compounds.
Scientific Research Applications
2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological macromolecules, leading to the modulation of their activity. The compound may also act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine:
4-(Methylsulfonyl)phenylacetic acid: An important intermediate in organic synthesis.
Uniqueness
2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole is unique due to the presence of both methylsulfonyl and phenylsulfonyl groups on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activities compared to other sulfonyl-containing compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylsulfonylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S2/c1-17(13,14)11-8-5-9-12(11)18(15,16)10-6-3-2-4-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFVTPOBSGSYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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